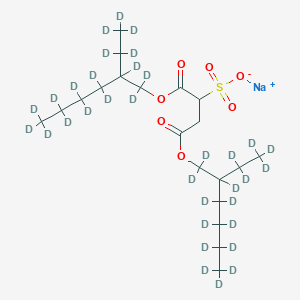
3-(4-Bromophenyl)-3-fluoroazetidine
Overview
Description
3-(4-Bromophenyl)-3-fluoroazetidine is a chemical compound that belongs to the class of azetidines. It has been the subject of scientific research due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluoroazetidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Bromophenyl)-3-fluoroazetidine in lab experiments is its potent anti-cancer activity. It has also been shown to have a low toxicity profile, making it a promising drug candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and complexity of synthesis.
Future Directions
There are several future directions for the research and development of 3-(4-Bromophenyl)-3-fluoroazetidine. One of the main directions is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. This can involve studying its mechanism of action in more detail, optimizing its synthesis, and conducting preclinical and clinical trials. Another direction is to explore its potential applications in the field of materials science, where it can be used as a building block for the synthesis of various polymers and materials. Finally, there is a need for further research into the limitations and challenges associated with using this compound in lab experiments, with a focus on developing more cost-effective and efficient synthesis methods.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluoroazetidine has been extensively studied for its potential applications in various fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. It has also been studied in the field of materials science, where it has been used as a building block for the synthesis of various polymers and materials.
properties
IUPAC Name |
3-(4-bromophenyl)-3-fluoroazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCPTINNKAKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)


![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)



![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)



![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)